6-Chloro-2-fluoro-3-formylphenylboronic acid
Overview
Description
6-Chloro-2-fluoro-3-formylphenylboronic acid is an organoboron compound with the molecular formula C7H5BClFO3. This compound is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and formyl groups. It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-2-fluoro-3-formylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the carbon–carbon bond formation pathway . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This occurs as a result of the Suzuki–Miyaura coupling reaction, leading to the synthesis of new organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy and stability of the this compound.
Preparation Methods
The synthesis of 6-Chloro-2-fluoro-3-formylphenylboronic acid typically involves the following steps:
Chemical Reactions Analysis
6-Chloro-2-fluoro-3-formylphenylboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-2-fluoro-3-formylphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
6-Chloro-2-fluoro-3-formylphenylboronic acid can be compared with other similar compounds such as:
3-Formylphenylboronic Acid: This compound lacks the chloro and fluoro substituents, making it less reactive in certain substitution reactions.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity and stability.
2-Fluoro-3-formylphenylboronic Acid: This compound lacks the chloro substituent, which can influence its reactivity and applications in organic synthesis.
This compound stands out due to its unique combination of substituents, which enhance its reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(6-chloro-2-fluoro-3-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRXCSZTZDMPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C=O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225037 | |
Record name | Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-10-4 | |
Record name | Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(6-chloro-2-fluoro-3-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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